

Technical Guide: Proguanil-D6 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Proguanil D6	
Cat. No.:	B1149932	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on Proguanil-D6, a deuterated analog of the antimalarial drug Proguanil. Its primary application in research and development is as an internal standard for the quantitative analysis of Proguanil and its active metabolite, cycloguanil, in biological matrices. The use of a stable isotope-labeled internal standard like Proguanil-D6 is critical for correcting matrix effects and improving the accuracy and precision of bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.

Core Compound Data: Proguanil-D6

The following table summarizes the key chemical and physical properties of Proguanil-D6 and its hydrochloride salt. Note that a specific CAS number for the deuterated form is not consistently available in chemical registries.

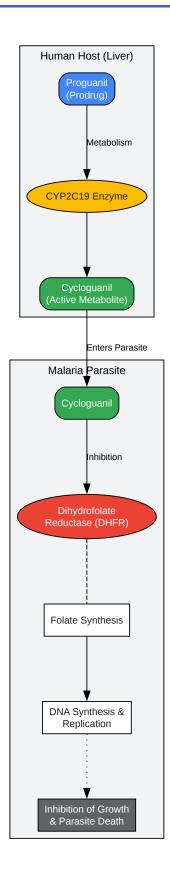


Property	Proguanil-D6 (Free Base)	Proguanil-D6 Hydrochloride	Unlabeled Proguanil HCl
CAS Number	Not Assigned	Not Assigned	637-32-1
Molecular Formula	C11H10D6CIN5	C11H11D6Cl2N5	C11H17Cl2N5
Molecular Weight	259.77 g/mol [1][2]	296.23 g/mol [3]	290.19 g/mol
Synonyms	Proguanil-d6, (1E)-1- [amino-(4- chloroanilino)methylid ene]-2-(1,1,1,3,3,3- hexadeuteriopropan- 2-yl)guanidine[1]	Proguanil-d6 HCl	-

Metabolic Activation and Mechanism of Action

Proguanil is a prodrug that requires metabolic activation to exert its antimalarial effect. In the liver, it is converted to its active metabolite, cycloguanil, primarily by the cytochrome P450 enzyme CYP2C19. Cycloguanil is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR). This enzyme is crucial for the parasite's folate synthesis pathway, which is essential for the production of nucleic acids and certain amino acids. By inhibiting DHFR, cycloguanil disrupts DNA synthesis and repair, thereby preventing the replication and proliferation of the malaria parasite.





Click to download full resolution via product page

Metabolic activation of Proguanil and its mechanism of action.



Experimental Protocol: Quantification of Proguanil and Cycloguanil in Human Plasma using LC-MS/MS

This section outlines a representative protocol for the simultaneous quantification of proguanil and its active metabolite cycloguanil in human plasma, employing a deuterated internal standard like Proguanil-D6. This method is adapted from established bioanalytical procedures.

- 1. Objective: To accurately determine the concentration of proguanil and cycloguanil in human plasma samples for pharmacokinetic or toxicokinetic studies.
- 2. Materials and Reagents:
- Proguanil and Cycloguanil reference standards
- Proguanil-D6 (Internal Standard, IS)
- Human plasma (with K₂EDTA as anticoagulant)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Ammonium formate
- Formic acid
- Water (deionized or HPLC grade)
- 3. Sample Preparation (Protein Precipitation):
- Thaw plasma samples at room temperature.
- To a 100 μL aliquot of plasma in a microcentrifuge tube, add 20 μL of the working internal standard solution (Proguanil-D6 in methanol).
- Vortex briefly to mix.
- Add 300 μL of acetonitrile to precipitate plasma proteins.



- Vortex vigorously for 1 minute.
- Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in 150 μ L of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
- Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
- 4. Liquid Chromatography Conditions:
- LC System: UHPLC or HPLC system
- Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm)
- Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
- Mobile Phase B: Methanol with 0.1% formic acid
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Gradient Elution:
 - o 0-0.5 min: 10% B
 - 0.5-2.5 min: Linear gradient from 10% to 90% B
 - o 2.5-3.5 min: Hold at 90% B
 - 3.5-4.0 min: Return to 10% B
 - 4.0-5.0 min: Column re-equilibration at 10% B
- 5. Mass Spectrometry Conditions:



Mass Spectrometer: Triple quadrupole mass spectrometer

• Ionization Source: Electrospray Ionization (ESI), positive mode

Ion Source Parameters:

IonSpray Voltage: ~5500 V

Temperature: ~500°C

Gas 1 (Nebulizer Gas): ~50 psi

Gas 2 (Heater Gas): ~50 psi

Detection Mode: Multiple Reaction Monitoring (MRM)

• MRM Transitions (Example):

Proguanil: Q1: 254.1 -> Q3: 196.1

Cycloguanil: Q1: 252.1 -> Q3: 170.1

Proguanil-D6 (IS): Q1: 260.1 -> Q3: 202.1

6. Data Analysis:

- Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (Proguanil-D6).
- A calibration curve is constructed by plotting the peak area ratios against the known concentrations of the calibration standards. The concentration of the analytes in the unknown samples is then determined from this curve.

Workflow for Bioanalytical Method

The following diagram illustrates the general workflow for the bioanalytical method described above.





Click to download full resolution via product page

General workflow for the quantification of Proguanil in plasma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Proguanil-D6 for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149932#proguanil-d6-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com